Stannane, ((p-acetamidobenzoyl)oxy)tributyl-
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Overview
Description
Tributyltin 4-acetamidobenzoate: is an organotin compound with the molecular formula C21H35NO3Sn and a molecular weight of 468.208 g/mol . This compound is part of a broader class of organotin compounds, which have been widely studied for their diverse applications and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tributyltin 4-acetamidobenzoate typically involves the reaction of tributyltin chloride with 4-acetamidobenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for tributyltin compounds often involve large-scale reactions in batch reactors. The process includes careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tributyltin 4-acetamidobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of tributyltin oxide derivatives.
Reduction: Reduction reactions can convert the compound into tributyltin hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tributyltin group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under mild conditions.
Major Products Formed:
Oxidation: Tributyltin oxide derivatives.
Reduction: Tributyltin hydride.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Tributyltin 4-acetamidobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including endocrine disruption.
Medicine: Investigated for its potential use in developing anticancer and antileishmanial drugs.
Industry: Utilized in the production of antifouling paints and coatings to prevent biofouling on marine vessels .
Mechanism of Action
The mechanism of action of tributyltin compounds involves interactions with nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ). These interactions can alter various reproductive, developmental, and metabolic pathways at the organism level. The compound’s ability to modulate these pathways makes it a potent endocrine disruptor .
Comparison with Similar Compounds
Tributyltin Chloride: Another organotin compound with similar biological activities.
Tributyltin Oxide: Known for its use in antifouling paints.
Tributyltin Hydride: Used in organic synthesis as a reducing agent
Uniqueness: Tributyltin 4-acetamidobenzoate is unique due to its specific structure, which combines the tributyltin moiety with the 4-acetamidobenzoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
2857-03-6 |
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Molecular Formula |
C21H35NO3Sn |
Molecular Weight |
468.2 g/mol |
IUPAC Name |
tributylstannyl 4-acetamidobenzoate |
InChI |
InChI=1S/C9H9NO3.3C4H9.Sn/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-3-4-2;/h2-5H,1H3,(H,10,11)(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
UBRZUYJGFBYTDE-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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